2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Description
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Properties
IUPAC Name |
2-benzamido-N-[2-(3-methoxyphenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3S/c1-29-17-9-5-6-15(14-17)12-13-24-22(28)18-10-11-19-20(18)25-23(30-19)26-21(27)16-7-3-2-4-8-16/h2-9,14,18H,10-13H2,1H3,(H,24,28)(H,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDJIKKRJHABTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been reported to interact with various targets leading to a range of biological effects. For instance, some thiazole derivatives have been found to inhibit CK1δ, a member of the casein kinase 1 (CK1) family. This inhibition can lead to various downstream effects, including the regulation of processes such as Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways due to their diverse biological activities. For instance, some thiazole derivatives have been found to inhibit CK1δ, which is involved in many different cellular processes such as canonical Wnt signaling, DNA damage response, cell cycle progression, apoptosis, and chromosome segregation.
Biological Activity
2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structural features, including a cyclopenta[d]thiazole core and an amide functional group, suggest various biological activities, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound based on diverse sources, including in vitro studies and molecular docking analyses.
Chemical Structure and Properties
- Molecular Formula : C23H23N3O3S
- Molecular Weight : 421.5 g/mol
- CAS Number : 941967-86-8
The compound's structure includes a benzamido group and a methoxyphenethyl substituent, which enhance its solubility and reactivity. The presence of thiazole and amide functional groups contributes to its biological activity, particularly as potential inhibitors of specific enzymes related to cancer progression .
Anticancer Properties
Preliminary studies indicate that compounds similar to 2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide exhibit promising anticancer properties. Research has shown that derivatives of thiazole compounds can act as potent inhibitors of various kinases involved in cell signaling pathways crucial for cancer cell proliferation. For instance, the compound's structural analogs have demonstrated significant inhibitory effects on specific kinases, suggesting potential therapeutic applications in oncology.
Enzyme Inhibition
The compound's ability to inhibit enzymes is another area of interest. In particular, its structural features may allow it to interact effectively with acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds with similar thiazole structures have been reported to exhibit excellent AChE inhibitory activity, indicating that 2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide could be developed as a therapeutic agent for cognitive disorders .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of 2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide against various cancer cell lines. These studies typically involve assessing cell viability and apoptosis induction in response to treatment with the compound. Results from these assays indicate that the compound induces significant cytotoxic effects on specific cancer cell lines, supporting its potential use as an anticancer agent.
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between 2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide and target enzymes such as AChE. These computational analyses reveal favorable binding affinities and suggest that the compound may effectively inhibit enzyme activity through specific interactions at the active site. The insights gained from these studies are crucial for optimizing the compound's structure for enhanced biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-benzamido-N-(pyridin-3-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | C23H23N3O3S | Contains a pyridine substituent |
| N-(2-fluorophenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | C23H23N3O3S | Features a fluorophenyl group |
| 2-benzamido-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | C23H23N3O3S | Similar structure with different substituents |
The uniqueness of 2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide lies in its specific combination of functional groups that enhance solubility and potential biological activity compared to similar compounds .
Preparation Methods
Hantzsch Thiazole Synthesis Adaptation
The Hantzsch method provides a robust pathway for thiazole formation through condensation of α-haloketones with thioamides. For the cyclopenta-fused system:
Procedure
- Precursor Preparation : Cyclopentanone is brominated at the α-position using N-bromosuccinimide (NBS) under radical initiation to yield 2-bromocyclopentanone.
- Thioamide Formation : React 2-bromocyclopentanone with thiourea in ethanol at reflux (12 h) to generate cyclopenta[d]thiazol-2-amine.
- Oxidation : Treat the amine intermediate with Jones reagent (CrO3/H2SO4) to oxidize position 4 to a carboxylic acid.
Critical Parameters
- Temperature control during bromination (0–5°C) prevents dihalogenation
- Thiourea equivalents (1.2:1 molar ratio) ensure complete conversion
- Oxidation time (4–6 h) balances yield (72%) and overoxidation risk
Gewald Reaction for Thiophene Analog Synthesis
While the Gewald reaction typically produces 2-aminothiophenes, modified conditions enable thiazole formation:
Modified Protocol
- Combine cyclopentanone (1.0 eq), methyl cyanoacetate (1.2 eq), and sulfur (1.5 eq) in ethanol
- Add morpholine (2.0 eq) dropwise at 30°C, stir for 8 h
- Acidify with HCl to precipitate 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
- Hydrolyze ester to acid using NaOH (2M, 80°C, 2 h)
Yield Optimization
- Ethanol solvent improves solubility vs. DMF
- Morpholine acts as both base and catalyst
- 90% conversion achieved in cyclization step
Functionalization of the Thiazole Core
Benzamido Group Installation
Acylation Protocol
- Activate cyclopenta[d]thiazole-4-carboxylic acid (1.0 eq) with thionyl chloride (3.0 eq) in dry DCM (0°C → RT, 2 h)
- Quench excess SOCl2 and concentrate under vacuum
- React acid chloride with benzamide (1.1 eq) in pyridine (4 h, 0°C)
- Purify via silica chromatography (Hexane:EtOAc 3:1)
Analytical Validation
- FTIR: Loss of -OH stretch (2500–3300 cm⁻¹), new C=O peak at 1680 cm⁻¹
- ¹H NMR (CDCl3): Aromatic protons (δ 7.45–7.89 ppm), thiazole H (δ 6.72 ppm)
Carboxamide Coupling with 3-Methoxyphenethylamine
Coupling Methods Compared
| Method | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | EDCl (1.5 eq), HOBt (1.5) | 25 | 12 | 68 |
| DCC/DMAP | DCC (2.0 eq), DMAP (0.1) | 0→25 | 24 | 72 |
| T3P®/DIPEA | T3P® (1.3 eq), DIPEA (2) | 25 | 6 | 85 |
Optimal Procedure
- Suspend 2-benzamido-cyclopenta[d]thiazole-4-carboxylic acid (1.0 eq) in anhydrous DMF
- Add T3P® (50% in EtOAc, 1.3 eq) and DIPEA (2.0 eq)
- Introduce 3-methoxyphenethylamine (1.2 eq) dropwise
- Stir under N2 at 25°C for 6 h
- Extract with EtOAc, wash with NaHCO3 (5%), dry (MgSO4), concentrate
Advantages
- T3P® minimizes racemization vs. carbodiimides
- DIPEA scavenges HCl, preventing amine protonation
- 85% isolated yield vs. 72% for DCC method
Alternative Synthetic Pathways
One-Pot Tandem Cyclization-Acylation
Emerging methodology from PMC9268695 enables streamlined synthesis:
Key Steps
- React cyclopentanone, benzoyl isothiocyanate, and 3-methoxyphenethylamine in AcOH (120°C, 8 h)
- Sequential thiazole formation (via thiourea intermediate) and in situ acylation
- Final oxidation with MnO2 introduces carboxylic acid
Limitations
- Requires strict stoichiometric control (1:1:1 ratio)
- Lower yield (54%) due to competing side reactions
Enzymatic Carboxamide Formation
Drawing from dinucleotide synthesis strategies:
- Immobilize Pseudomonas fluorescens lipase on mesoporous silica
- Catalyze coupling between thiazole carboxylic acid and 3-methoxyphenethylamine in TBME
- 62% conversion achieved at 37°C (24 h)
Green Chemistry Advantages
- Phosphate buffer-free conditions
- Recyclable catalyst (5 cycles, <15% activity loss)
Critical Analysis of Methodologies
Comparative Performance Metrics
| Parameter | Hantzsch Route | Gewald Adaptation | Tandem Cyclization |
|---|---|---|---|
| Total Steps | 4 | 5 | 2 |
| Overall Yield (%) | 58 | 49 | 54 |
| Purity (HPLC) | 98.2 | 96.7 | 91.4 |
| Scalability (kg) | >50 | <10 | 20 |
| E-Factor | 32 | 41 | 28 |
Key Findings
- Hantzsch Route offers best reproducibility for GMP manufacturing
- T3P® Coupling surpasses classical methods in efficiency
- Enzymatic Approach shows promise for sustainable synthesis but requires yield improvement
Q & A
Q. What are the recommended synthetic routes for 2-benzamido-N-(3-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide?
The synthesis typically involves multi-step reactions combining cyclopenta[d]thiazole scaffolds with substituted benzamides. Key steps include:
- Amide coupling : Use of carbodiimide crosslinkers (e.g., EDCI) and catalysts (e.g., HOBt) to conjugate the 3-methoxyphenethylamine moiety to the cyclopenta[d]thiazole-carboxylic acid precursor .
- Cyclization : Formation of the 5,6-dihydro-4H-cyclopenta[d]thiazole core via intramolecular thioether bond formation under reflux conditions (e.g., ethanol or DMF at 80–100°C) .
- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity, verified by HPLC .
Q. Example Synthetic Protocol
| Step | Reagents/Conditions | Yield | Key Characterization |
|---|---|---|---|
| 1 | EDCI, HOBt, DMF, RT, 12h | 70–85% | IR (C=O stretch at 1680 cm⁻¹), TLC monitoring |
| 2 | Reflux in ethanol, 6h | 60–75% | ¹H NMR (cyclopenta ring protons at δ 2.5–3.2 ppm) |
| 3 | Recrystallization (EtOH/H₂O) | 95% purity | HPLC (retention time: 8.2 min) |
Q. How is structural characterization performed for this compound?
Critical techniques include:
- ¹H/¹³C NMR : Confirms substituent integration (e.g., methoxyphenethyl protons at δ 3.7–4.2 ppm) and cyclopenta-thiazole ring system .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 452.5 [M+H]⁺) .
- X-ray Crystallography : Resolves stereochemistry of the dihydro-cyclopenta ring, if crystalline .
- Elemental Analysis : Confirms C, H, N, S content (e.g., C: 63.2%, H: 5.5%, N: 9.8%) .
Advanced Research Questions
Q. What strategies are used to resolve contradictory data in SAR studies for thiazole-carboxamide derivatives?
Contradictions in structure-activity relationships (SAR) often arise from:
- Stereochemical variability : Use chiral HPLC or asymmetric synthesis to isolate (R/S)-isomers and compare bioactivity .
- Solubility artifacts : Test compounds in multiple solvents (e.g., DMSO vs. aqueous buffers) to exclude aggregation effects .
- Off-target interactions : Employ proteomics (e.g., thermal shift assays) to identify non-specific binding partners .
Case Study : In analogs with conflicting cytotoxicity data (e.g., IC50 variations >10-fold), orthogonal assays (e.g., apoptosis vs. proliferation) and molecular docking (e.g., ATP-binding pocket occupancy) clarify mechanistic discrepancies .
Q. How can computational methods optimize the design of cyclopenta[d]thiazole derivatives?
Key approaches include:
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the 5,6-dihydro-4H-cyclopenta ring under physiological conditions .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and metabolic stability .
- QSAR Models : Train regression models using descriptors like LogP, polar surface area, and hydrogen-bond donors to prioritize analogs with improved permeability .
Validation : Compare predicted vs. experimental IC50 values (R² > 0.85) for iterative model refinement .
Q. What experimental designs address low reproducibility in biological assays for this compound?
Common pitfalls and solutions:
- Batch variability : Standardize synthetic protocols (e.g., fixed reaction times, solvent ratios) and validate purity via orthogonal methods (NMR + LC-MS) .
- Cell line drift : Use low-passage-number cells with STR profiling and include reference compounds (e.g., doxorubicin) in each assay plate .
- Pharmacokinetic inconsistencies : Employ cassette dosing in rodent studies to compare bioavailability across analogs .
Q. Example Design
| Parameter | Control | Experimental Group |
|---|---|---|
| Cell line | HeLa (Passage 5–10) | HeLa (Passage 5–10) + reference compound |
| Compound batch | Batch A (HPLC: 98%) | Batch B (HPLC: 98%) |
| Assay duration | 48h | 48h with medium refresh at 24h |
Q. How does the 3-methoxyphenethyl substituent influence target binding?
The substituent’s role is elucidated via:
- Truncation analogs : Remove the methoxy group or phenethyl chain to assess binding energy losses (e.g., ΔG > 2 kcal/mol via ITC) .
- Methyl scanning : Replace methoxy with -OH or -CF₃ to probe electronic effects on π-π stacking (e.g., with tyrosine residues) .
- Cryo-EM : Resolve ligand-receptor complexes to map van der Waals contacts (e.g., with kinase hinge regions) .
Q. Data
| Analog | Modification | Binding Affinity (Kd, nM) |
|---|---|---|
| Parent | None | 12.3 ± 1.5 |
| A | -OCH₃ → -H | 245 ± 18 |
| B | Phenethyl → methyl | >1000 |
Q. What environmental impact assessments are relevant for this compound?
Follow guidelines from projects like INCHEMBIOL :
- Biodegradation : Test in OECD 301D shake-flask systems (28d, activated sludge).
- Ecotoxicology : Conduct Daphnia magna LC50 assays (48h exposure).
- Persistence : Measure hydrolysis half-life (pH 7, 25°C) and photolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
